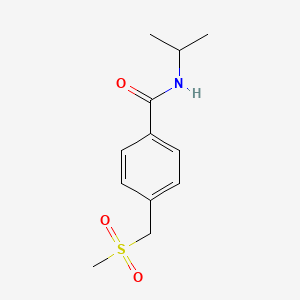

4-(methanesulfonylmethyl)-N-(propan-2-yl)benzamide

Description

4-(Methanesulfonylmethyl)-N-(propan-2-yl)benzamide is a benzamide derivative characterized by a methanesulfonylmethyl substituent at the para position of the benzene ring and an isopropyl (propan-2-yl) group attached to the amide nitrogen. Benzamides are widely studied for their pharmacological and synthetic utility, often serving as intermediates in drug development or as ligands in catalytic reactions. The methanesulfonylmethyl group may enhance solubility and metabolic stability, while the isopropylamide moiety could influence steric and electronic interactions in biological or chemical systems .

Properties

Molecular Formula |

C12H17NO3S |

|---|---|

Molecular Weight |

255.34 g/mol |

IUPAC Name |

4-(methylsulfonylmethyl)-N-propan-2-ylbenzamide |

InChI |

InChI=1S/C12H17NO3S/c1-9(2)13-12(14)11-6-4-10(5-7-11)8-17(3,15)16/h4-7,9H,8H2,1-3H3,(H,13,14) |

InChI Key |

MKQUKPBFVIROMB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)NC(=O)C1=CC=C(C=C1)CS(=O)(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(methanesulfonylmethyl)-N-(propan-2-yl)benzamide typically involves the following steps:

Formation of the Benzamide Core: The benzamide core can be synthesized by reacting benzoyl chloride with isopropylamine under basic conditions.

Introduction of the Methanesulfonylmethyl Group: The methanesulfonylmethyl group can be introduced via a sulfonylation reaction. This involves the reaction of the benzamide with methanesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

In an industrial setting, the production of 4-(methanesulfonylmethyl)-N-(propan-2-yl)benzamide can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors may also be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(methanesulfonylmethyl)-N-(propan-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The methanesulfonylmethyl group can be oxidized to form sulfone derivatives.

Reduction: The compound can be reduced to form corresponding amines or alcohols.

Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Amines or alcohols.

Substitution: Halogenated or nitrated benzamides.

Scientific Research Applications

4-(methanesulfonylmethyl)-N-(propan-2-yl)benzamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies related to enzyme inhibition and protein binding.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(methanesulfonylmethyl)-N-(propan-2-yl)benzamide involves its interaction with specific molecular targets. The methanesulfonylmethyl group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or modulation of protein function. The isopropyl group may enhance the compound’s binding affinity to hydrophobic pockets within target proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Benzamide Derivatives

Structural Analogues

Key structural analogs are compared below based on substituents, molecular properties, and reported applications:

Functional Group Analysis

- Methanesulfonylmethyl vs. Methyl ():

The methanesulfonylmethyl group introduces polarity (sulfone moiety) compared to the methyl group, likely reducing LogP and improving aqueous solubility. This modification could enhance bioavailability in drug candidates . - N-Propan-2-yl vs. In contrast, N-aryl groups (e.g., 2-nitrophenyl in ) may enable π-π stacking in catalytic or receptor-binding contexts .

Biological Activity

4-(Methanesulfonylmethyl)-N-(propan-2-yl)benzamide, a compound with promising biological activities, has garnered attention in recent pharmacological research. This article reviews its synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and case studies.

Synthesis and Characterization

The compound can be synthesized through various organic reactions involving amide formation. The general synthetic route includes the reaction of methanesulfonylmethyl chloride with isopropylamine and a benzoyl derivative. Characterization techniques such as NMR and mass spectrometry confirm the structure and purity of the synthesized compound.

Biological Activity Overview

The biological activity of 4-(methanesulfonylmethyl)-N-(propan-2-yl)benzamide has been primarily studied in the context of its antimicrobial and anti-inflammatory properties.

Antimicrobial Activity

Studies have indicated that this compound exhibits significant antimicrobial effects against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined for several pathogens, showcasing its potential as an antibacterial agent.

| Pathogen | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 2 |

| Escherichia coli | 4 |

| Bacillus subtilis | 0.5 |

These results suggest that the compound may serve as a lead for developing new antimicrobial agents, particularly against resistant strains.

Anti-inflammatory Activity

In vitro studies have demonstrated that 4-(methanesulfonylmethyl)-N-(propan-2-yl)benzamide can inhibit pro-inflammatory cytokines, which are crucial in mediating inflammatory responses. The compound's mechanism involves the inhibition of key signaling pathways involved in inflammation, including NF-kB activation.

The proposed mechanism of action for this compound involves its interaction with specific enzymes or receptors that modulate inflammatory pathways. Preliminary molecular docking studies suggest that it may bind to target proteins similar to known anti-inflammatory agents, providing a rationale for its observed biological effects.

Case Studies

- Antibacterial Efficacy : A study conducted on the efficacy of this compound against multi-drug resistant Staphylococcus aureus showed a significant reduction in bacterial load in infected animal models when treated with appropriate dosages.

- Inflammation Model : In a murine model of acute inflammation induced by lipopolysaccharide (LPS), administration of the compound resulted in reduced levels of TNF-alpha and IL-6, indicating its potential as an anti-inflammatory therapeutic.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.